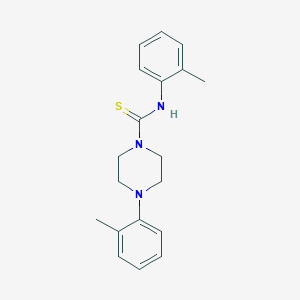
3-chloro-4-(1-naphthylmethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(1-naphthylmethoxy)benzaldehyde, also known as CNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a synthetic intermediate and as a pharmacological agent. CNB belongs to the class of benzaldehyde derivatives, which are widely used in the synthesis of various organic compounds.
作用機序
The mechanism of action of 3-chloro-4-(1-naphthylmethoxy)benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 3-chloro-4-(1-naphthylmethoxy)benzaldehyde has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine, which can improve cognitive function and memory.
3-chloro-4-(1-naphthylmethoxy)benzaldehyde has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This induction of apoptosis can lead to the suppression of tumor growth and the prevention of metastasis.
Biochemical and Physiological Effects:
3-chloro-4-(1-naphthylmethoxy)benzaldehyde has been shown to have several biochemical and physiological effects, such as the inhibition of enzyme activity, the induction of apoptosis, and the modulation of neurotransmitter levels. 3-chloro-4-(1-naphthylmethoxy)benzaldehyde has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function and memory. 3-chloro-4-(1-naphthylmethoxy)benzaldehyde has also been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth and the prevention of metastasis.
実験室実験の利点と制限
One of the advantages of using 3-chloro-4-(1-naphthylmethoxy)benzaldehyde in lab experiments is its high purity and stability, which can ensure the reproducibility of results. 3-chloro-4-(1-naphthylmethoxy)benzaldehyde is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-chloro-4-(1-naphthylmethoxy)benzaldehyde is its potential toxicity, which can affect the accuracy of results. Therefore, it is important to use appropriate safety measures and to conduct toxicity studies before using 3-chloro-4-(1-naphthylmethoxy)benzaldehyde in lab experiments.
将来の方向性
There are several future directions for research on 3-chloro-4-(1-naphthylmethoxy)benzaldehyde, including the optimization of its synthesis method, the investigation of its pharmacological properties, and the development of new derivatives with improved efficacy and safety. One of the potential applications of 3-chloro-4-(1-naphthylmethoxy)benzaldehyde is in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. Further research is needed to evaluate the efficacy and safety of 3-chloro-4-(1-naphthylmethoxy)benzaldehyde in preclinical and clinical studies. Another potential application of 3-chloro-4-(1-naphthylmethoxy)benzaldehyde is in the development of new anticancer agents, due to its ability to induce apoptosis in cancer cells. Future research should focus on the optimization of 3-chloro-4-(1-naphthylmethoxy)benzaldehyde derivatives with improved anticancer activity and reduced toxicity.
合成法
The synthesis of 3-chloro-4-(1-naphthylmethoxy)benzaldehyde can be achieved through several methods, including the reaction of 3-chloro-4-hydroxybenzaldehyde with 1-naphthylmethanol in the presence of a suitable acid catalyst, such as sulfuric acid or hydrochloric acid. Another method involves the reaction of 3-chloro-4-methoxybenzaldehyde with 1-naphthylmethanol in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. The yield of 3-chloro-4-(1-naphthylmethoxy)benzaldehyde can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
3-chloro-4-(1-naphthylmethoxy)benzaldehyde has been extensively studied for its potential use as a synthetic intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. 3-chloro-4-(1-naphthylmethoxy)benzaldehyde can also be used as a building block for the synthesis of more complex molecules, such as 3-chloro-4-(1-naphthylmethoxy)benzoic acid and 3-chloro-4-(1-naphthylmethoxy)benzyl alcohol.
In addition to its use as a synthetic intermediate, 3-chloro-4-(1-naphthylmethoxy)benzaldehyde has also been investigated for its pharmacological properties. 3-chloro-4-(1-naphthylmethoxy)benzaldehyde has been shown to exhibit anticancer, antifungal, and antibacterial activities. 3-chloro-4-(1-naphthylmethoxy)benzaldehyde has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
3-chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUWPHHXSSCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
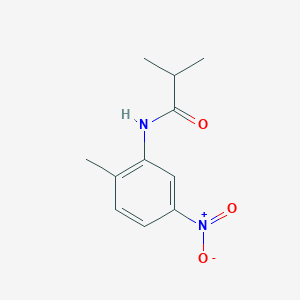
![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
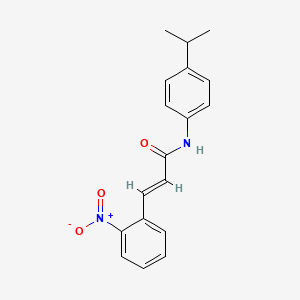


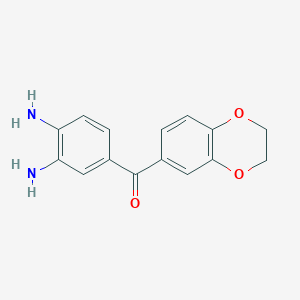
![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
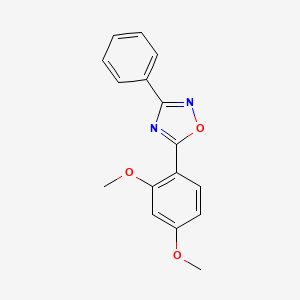
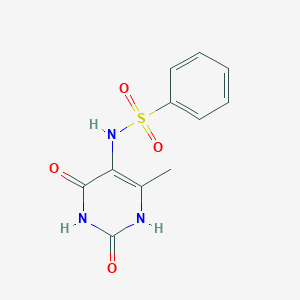
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
